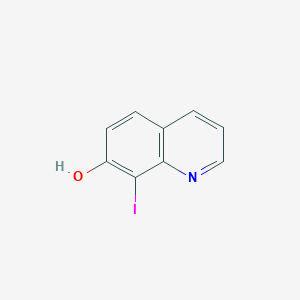

8-Iodoquinolin-7-ol

Beschreibung

Contextualization of 8-Iodoquinolin-7-ol within the Landscape of Substituted Quinoline (B57606) Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a "privileged scaffold" in medicinal chemistry and materials science. nih.gov Its derivatives are known for a vast array of biological activities. wikipedia.org The chemical properties and biological functions of a quinoline derivative are highly dependent on the nature and position of its substituents.

This compound is a distinct isomer within the iodo-hydroxyquinoline family. Its structure is inverted compared to the more extensively studied 8-hydroxyquinoline (B1678124) (Oxine) framework, where the hydroxyl group at position 8 is crucial for the compound's well-documented metal-chelating properties. nih.govwikipedia.org This chelation is a key mechanism behind the bioactivity of many 8-hydroxyquinoline derivatives. nih.gov The isomeric arrangement in this compound, with the hydroxyl group at position 7 and the iodine at position 8, fundamentally alters the electronic and steric environment around the nitrogen atom and the phenolic group. This structural nuance suggests that its chemical reactivity and potential for metal ion coordination would differ significantly from its 8-hydroxy counterparts, making it a compelling subject for comparative studies.

The table below provides a comparative overview of this compound and its closely related, more studied isomers. The scarcity of available data for this compound is immediately apparent.

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound |  | 55438-61-4 | C₉H₆INO | 271.06 |

| 7-Iodoquinolin-8-ol (B3281619) |  | 7385-89-9 | C₉H₆INO | 271.06 |

| 5-Iodoquinolin-8-ol |  | 13207-63-1 | C₉H₆INO | 271.05 |

| Quinolin-8-ol (Oxine) |  | 148-24-3 | C₉H₇NO | 145.16 |

| Clioquinol (5-Chloro-7-iodo-8-quinolinol) |  | 130-26-7 | C₉H₅ClINO | 305.50 |

Foundational Significance of Halogenated Quinolinols in Chemical Synthesis and Mechanistic Inquiry

The introduction of halogen atoms and hydroxyl groups onto the quinoline core is a critical strategy for creating versatile chemical intermediates. These functional groups serve as reactive handles for a wide range of organic transformations, enabling the construction of more complex molecules.

The hydroxyl group (-OH) in quinolinols can undergo O-alkylation, O-acylation, and can be converted to a sulfonate, providing a pathway to a diverse library of derivatives. rsc.org Furthermore, the phenolic nature of the ring influences its reactivity in electrophilic substitution reactions. nih.gov

The iodine atom is particularly valuable in modern synthetic chemistry. Its presence on the aromatic ring makes the compound an excellent substrate for numerous metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of synthetic chemistry, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. For instance, the iodination of 8-hydroxyquinoline is a key step in the synthesis of compounds like 5,7-diiodo-8-quinolinol. chemicalbook.com While a specific synthesis for this compound is not well-documented in mainstream literature, established methods for the halogenation of quinolines could likely be adapted.

The combination of both a hydroxyl and an iodo group on the same quinoline scaffold, as in this compound, offers the potential for sequential or orthogonal functionalization, making it a theoretically powerful building block for complex molecular architectures.

Identification of Research Gaps and Prospective Directions for this compound Investigations

The current body of scientific literature on this compound is remarkably sparse, which in itself highlights the primary research gap: a comprehensive lack of fundamental characterization. This opens up numerous avenues for foundational research that could yield novel insights into quinoline chemistry.

Key research gaps and future directions include:

Synthetic Methodologies: The most immediate research gap is the absence of a well-established, high-yield synthesis for this compound. Developing and optimizing a synthetic route is the crucial first step for any further investigation. This could involve exploring the regioselective iodination of 7-hydroxyquinoline (B1418103) or building the substituted ring system from acyclic precursors.

Physicochemical and Spectroscopic Characterization: There is a need for complete characterization of the compound's properties. This includes obtaining detailed Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Determining its melting point, solubility in various solvents, and pKa values would provide a foundational dataset for future studies.

Structural Elucidation: Obtaining a single-crystal X-ray structure would be invaluable. It would confirm the isomeric identity unequivocally and provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical properties and potential for forming co-crystals or complexes.

Comparative Reactivity Studies: A systematic investigation into the reactivity of this compound is warranted. This would involve exploring its participation in cross-coupling reactions via the C-I bond and derivatization at the hydroxyl group. Comparing its reactivity profile to that of its 7-iodo-8-hydroxy and 5-iodo-8-hydroxy isomers would provide significant mechanistic insights into how substituent placement governs chemical behavior in the quinoline system.

Chelation and Coordination Chemistry: While the 7-hydroxy-8-iodo arrangement is not the classic bidentate N,O-chelate motif seen in 8-hydroxyquinolines, its potential to coordinate with metal ions should not be dismissed. nih.gov Investigating its binding affinity for various metal ions and characterizing the resulting complexes could uncover novel coordination modes and potential applications in sensor technology or catalysis.

The table below summarizes prospective research areas for this understudied compound.

| Research Area | Specific Objectives | Potential Impact |

| Synthesis | Develop and optimize a regioselective synthesis of this compound. | Enable access to the compound for all other areas of study. |

| Characterization | Perform full spectroscopic (NMR, IR, MS) and physicochemical analysis. | Provide foundational data for identification and future research. |

| Structural Analysis | Determine the single-crystal X-ray structure. | Offer definitive structural proof and insight into solid-state packing and intermolecular forces. |

| Reactivity Profiling | Investigate its utility in cross-coupling reactions and derivatization of the hydroxyl group. | Establish its role as a versatile building block in organic synthesis. |

| Coordination Chemistry | Study its metal-binding capabilities and the properties of any resulting complexes. | Uncover new chelating agents, sensors, or catalysts. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H6INO |

|---|---|

Molekulargewicht |

271.05 g/mol |

IUPAC-Name |

8-iodoquinolin-7-ol |

InChI |

InChI=1S/C9H6INO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H |

InChI-Schlüssel |

CSSVZECPRVECRE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C(C=C2)O)I)N=C1 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Iodoquinolin 7 Ol

Retrosynthetic Analysis and Strategic Precursor Selection for 8-Iodoquinolin-7-ol

A retrosynthetic approach to this compound suggests several potential synthetic pathways by disconnecting the target molecule at key positions. The two most logical disconnections are at the Carbon-Iodine (C-I) bond and the Carbon-Oxygen (C-O) bond, leading to distinct strategic precursors.

C8-I Bond Disconnection: This pathway identifies Quinolin-7-ol as the primary precursor. The strategy relies on the subsequent regioselective iodination of the quinolin-7-ol scaffold. The hydroxyl group at the C-7 position acts as an ortho-, para-directing group, which electronically activates the C-6 and C-8 positions for electrophilic substitution. This makes direct iodination at the C-8 position a feasible and direct route.

C7-O Bond Disconnection: This alternative route begins with 8-Iodoquinoline (B173137) . The challenge then becomes the introduction of a hydroxyl group at the C-7 position. This is generally a more complex transformation than the iodination of an activated ring system and may require a multi-step sequence.

Pyridine (B92270) Ring Annulation: A more fundamental approach involves building the quinoline (B57606) ring system from simpler, acyclic, or single-ring precursors. This would typically involve a classic quinoline synthesis, such as the Skraup or Doebner-von Miller reaction, using a substituted aniline (B41778) like 2-iodo-3-aminophenol as the starting material.

Strategic precursor selection hinges on the availability of starting materials and the efficiency of the chosen reaction pathway. The iodination of quinolin-7-ol is often the most direct and favored approach due to the predictable directing effects of the hydroxyl group.

Targeted Synthesis of this compound: Novel Routes and Reaction Optimization

Targeted synthesis focuses on the practical application of retrosynthetic plans, optimizing reaction conditions to achieve high yield and purity.

The direct iodination of quinolin-7-ol is a primary strategy for synthesizing this compound. The success of this method depends on the choice of iodinating agent and reaction conditions to ensure high regioselectivity for the C-8 position over the also-activated C-6 position. A variety of iodinating reagents can be employed in electrophilic aromatic substitution.

| Iodinating Agent | Typical Conditions | Remarks |

| Iodine (I₂) | Presence of an oxidizing agent (e.g., HNO₃, H₂O₂) | Classic method, may require harsh conditions and can lead to side products. |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) or inert solvent (e.g., CH₃CN, DMF) | A milder, more selective reagent. Often favored for substrates sensitive to oxidation. rsc.org |

| Iodine Monochloride (ICl) | Inert solvent (e.g., CCl₄, CH₂Cl₂) | Highly reactive electrophile, can be less selective. |

| Triiodoisocyanuric Acid (TICA) | Acetonitrile (CH₃CN), room temperature | An efficient, metal-free source of electrophilic iodine. rsc.org |

Optimization is crucial to maximize the yield of the desired 8-iodo isomer. This may involve adjusting temperature, solvent polarity, and the stoichiometry of the reagents to exploit the subtle electronic and steric differences between the C-8 and C-6 positions.

Synthesizing this compound from 8-iodoquinoline by introducing a hydroxyl group at the C-7 position is a less common but viable pathway. Direct C-H hydroxylation of heterocycles is challenging and often lacks regioselectivity. Therefore, this transformation typically proceeds through a functional group interconversion over several steps:

Nitration: Introduction of a nitro group at the C-7 position of 8-iodoquinoline.

Reduction: Conversion of the nitro group to an amino group (8-iodoquinolin-7-amine).

Diazotization: Transformation of the amino group into a diazonium salt using nitrous acid (HONO).

Hydrolysis: Heating the diazonium salt in water to yield this compound.

While this sequence is well-established in principle, each step requires careful optimization to manage the sensitive functional groups and ensure good yields.

Multi-component reactions (MCRs) offer an efficient route to complex molecules like this compound by combining three or more reactants in a single operation. Classic quinoline syntheses can be adapted for this purpose. For instance, the Doebner-von Miller reaction , a cascade process, could theoretically be employed by reacting 2-iodo-3-aminophenol with an α,β-unsaturated aldehyde or ketone. This approach builds the heterocyclic core and establishes the required substitution pattern in a single, convergent process. Such methods are atom-economical and can streamline the synthesis by reducing the number of intermediate purification steps. nih.gov

Advanced Synthetic Techniques and Catalysis in this compound Production

Modern synthetic chemistry emphasizes the use of advanced techniques and catalysis to improve efficiency, safety, and environmental impact.

Recent advancements have led to the development of metal-free halogenation methods, which avoid the cost and toxicity associated with transition metal catalysts. rsc.org These protocols are particularly relevant for the synthesis of this compound via the iodination of quinolin-7-ol.

An operationally simple and effective metal-free protocol involves using trihaloisocyanuric acids as the halogen source. rsc.org These reactions often proceed at room temperature, are tolerant of air and moisture, and show high regioselectivity. rsc.orgrsc.org For example, the halogenation of 8-substituted quinolines has been achieved with excellent yields using reagents like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA). rsc.org By extension, triiodoisocyanuric acid (TICA) or N-Iodosuccinimide (NIS) can be used for the iodination step. rsc.orgrsc.org These methods are highly economical and offer excellent functional group tolerance, making them a superior alternative to traditional metal-catalyzed processes. rsc.orgrsc.org

Organocatalytic and Transition-Metal Catalyzed Routes for Quinoline Functionalization

The synthesis of functionalized quinolines, including halogenated derivatives like this compound, has been significantly advanced by the advent of organocatalytic and transition-metal catalyzed reactions. These methods offer powerful tools for the precise modification of the quinoline scaffold.

Transition-Metal Catalysis: Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling C-H bond functionalization, cross-coupling reactions, and annulations to build the quinoline system. benchchem.comtpunnigroup.com Various metals, including palladium, copper, nickel, rhodium, and cobalt, have been employed to construct and functionalize quinolines. organic-chemistry.orgmdpi.com For instance, nickel-catalyzed dehydrogenative condensation processes allow for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org

A common strategy for introducing substituents at specific positions, which could be adapted for the synthesis of this compound precursors, involves the directed C-H functionalization of 8-substituted quinolines. tpunnigroup.comrsc.org For example, a metal-free protocol using trihaloisocyanuric acids allows for the regioselective halogenation of various 8-substituted quinolines at the C5-position. rsc.org While this specific method targets the C5 position, it highlights the principle of using directing groups at the C8 position to influence reactivity elsewhere on the ring. The synthesis of 7-iodoquinolin-8-ol (B3281619) has been reported via literature procedures, which can then be further functionalized. rsc.org

The table below summarizes various transition-metal catalyzed reactions for quinoline synthesis, which form the basis for creating complex derivatives.

| Catalyst System | Reaction Type | Starting Materials | Key Features | Ref. |

| Nickel(II) Chloride / Ligand | Dehydrogenative Condensation | α-2-aminoaryl alcohols and ketones | Sustainable synthesis of polysubstituted quinolines. | organic-chemistry.org |

| Copper(II) Complexes | Dehydrogenative Functionalization | Benzylic alcohols | Good yields under relatively mild conditions. | organic-chemistry.org |

| Rhodium(III) | C-H Activation / Annulation | N-pivaloylanilines and alkynes | Forms quinoline carboxylates. | mdpi.com |

| Cobalt(II) Chloride / Ligand | Suzuki-Miyaura Coupling | 7-bromoquinolin-8-ol and boronic esters | Efficient C-C bond formation for functionalization at C7. | smolecule.com |

Organocatalysis: Organocatalysis has emerged as a powerful, "green" alternative to metal-based catalysts, avoiding the use of potentially toxic and expensive metals. researchgate.net These reactions often rely on small organic molecules, such as amines or acids, to catalyze transformations with high enantioselectivity. acs.org For quinoline synthesis, organocatalytic methods like the Friedländer heteroannulation can be performed atroposelectively using a chiral phosphoric acid as the catalyst. acs.orgmatilda.science This reaction constructs the quinoline core from 2-aminoaryl ketones and α-methylene carbonyl compounds, yielding axially chiral quinolines with high enantiomeric excess. acs.orgmatilda.science

Another organocatalytic approach involves a cascade reaction between α-carbonyl anilines and propargyl aldehydes to form polysubstituted quinolines. thieme-connect.com These methods demonstrate the versatility of organocatalysis in creating complex quinoline structures from simple precursors. researchgate.netacs.org

| Catalyst | Reaction Type | Starting Materials | Products | Ref. |

| Chiral Phosphoric Acid | Atroposelective Friedländer Annulation | 2-aminoaryl ketones and α-methylene carbonyls | Enantioenriched axially chiral 4-arylquinolines | acs.orgmatilda.science |

| Benzylamine (B48309) | On-water Cascade Reaction | 2-aminochalcone derivatives | 2-substituted quinolines | organic-chemistry.org |

| Diarylprolinol Silyl Ether | Aza-Michael–Aldol Cascade | α-carbonyl anilines and propargyl aldehydes | Polysubstituted quinolines and chiral 1,4-dihydroquinolines | thieme-connect.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. mlsu.ac.incatalysis.blogmdpi.com The synthesis of quinolines, and by extension this compound, benefits significantly from these approaches. rsc.orgrsc.orgresearchgate.net

Key Green Chemistry Strategies:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as it reduces waste. mlsu.ac.in Earth-abundant and non-toxic metals like chromium and manganese are being used to develop sustainable catalytic systems for quinoline synthesis. rsc.orgnih.gov Manganese PNP pincer complexes, for example, catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and alcohols with high atom efficiency, releasing only water and hydrogen gas as byproducts. nih.gov

Alternative Solvents and Conditions: The use of hazardous organic solvents is a major concern. Green approaches favor benign solvents like water or ethanol, or even solvent-free conditions. researchgate.netmdpi.com The on-water synthesis of quinolines catalyzed by benzylamine is an excellent example of this principle in action. organic-chemistry.org Additionally, techniques like microwave-assisted synthesis and mechanochemistry can reduce reaction times, energy consumption, and the need for solvents. benchchem.commdpi.comedubirdie.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Acceptorless dehydrogenative coupling reactions are highly atom-economical as they avoid the use of external oxidants and produce minimal waste. rsc.org

Renewable Feedstocks: Utilizing raw materials from renewable sources is a core principle of green chemistry. mlsu.ac.in While not always directly applicable to complex aromatic structures, research is ongoing to derive key chemical synthons from biomass.

The development of sustainable protocols for quinoline synthesis is an active area of research. An electrochemically assisted Friedländer reaction provides a one-step, reagent-free method to produce quinolines from nitro compounds under mild conditions, showcasing high atom economy. rsc.org Similarly, using heterogeneous catalysts like CdO@ZrO₂ nanocomposites offers advantages such as easy catalyst recovery and reuse, contributing to a more sustainable process. researchgate.net

The following table highlights some green and sustainable methods for quinoline synthesis.

| Methodology | Catalyst/Conditions | Key Green Features | Ref. |

| Acceptorless Dehydrogenative Coupling | Chromium(II) chloride / 6,6′-dimethyl-2,2′-dipyridyl | Earth-abundant metal, releases H₂ and H₂O as byproducts. | rsc.org |

| Electrochemically Assisted Friedländer Reaction | Electric current, constant-current electrolysis | Reagent-free, mild conditions, high atom economy. | rsc.org |

| Knoevenagel–Michael Reaction | CdO@ZrO₂ nanocomposite | Heterogeneous catalyst, high yields, mild conditions. | researchgate.net |

| Dehydrogenative Functionalization | Manganese PNP Pincer Complex | High atom efficiency, releases H₂ and H₂O. | nih.gov |

These advanced synthetic strategies underscore the ongoing efforts to produce complex heterocyclic compounds like this compound in a more efficient, selective, and environmentally responsible manner.

Molecular Structure and Spectroscopic Characterization of 8 Iodoquinolin 7 Ol

Advanced Spectroscopic Analyses for Structural Elucidation

Spectroscopic methods, which measure the interaction of molecules with electromagnetic radiation, offer profound insights into molecular architecture. Through techniques like infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy, the functional groups, atomic environments, and electronic transitions within 8-Iodoquinolin-7-ol can be meticulously investigated.

Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) Spectroscopic Investigations of this compound

FTIR and FT-Raman spectroscopy are complementary vibrational techniques that probe the functional groups within a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. A notable broad band is typically observed in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration from the hydroxyl group. The presence of the aromatic quinoline (B57606) core is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and by a series of C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ fingerprint region.

FT-Raman spectroscopy provides additional vibrational information that supports the FTIR data. Together, these techniques allow for a detailed assignment of the vibrational modes of the molecule, confirming the presence of the key functional groups and the quinoline scaffold.

Table 1: Selected FTIR and FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3400 |

| Aromatic C-H Stretch | >3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Positional Assignment and Connectivity

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H, ¹³C, and 2D-NMR experiments, the precise location and connectivity of each atom in this compound can be determined.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. The protons on the quinoline ring appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with their splitting patterns (e.g., doublets, doublets of doublets) revealing their coupling relationships with neighboring protons. This allows for the assignment of each proton to its specific position on the ring.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 | ~8.72 (dd) | ~148.4 |

| H3 | ~7.41 (dd) | ~121.9 |

| H4 | ~8.78 (dd) | ~136.5 |

| H5 | ~7.60 (d) | ~128.7 |

| H6 | ~7.15 (d) | ~116.1 |

| C7 | - | ~151.2 |

Note: Chemical shifts are representative and can vary based on solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigations and Electronic Transitions of this compound

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated quinoline system. The presence of the hydroxyl (-OH) and iodo (-I) substituents on the aromatic ring influences the energy of these transitions, causing shifts in the absorption maxima compared to the parent quinoline molecule. Typically, the spectrum, when recorded in a solvent like methanol, shows distinct peaks that reflect the chromophoric nature of the molecule. These electronic properties are fundamental to understanding the compound's interaction with light.

Table 3: Illustrative UV-Vis Absorption Maxima for this compound in Methanol

| Absorption Maximum (λmax, nm) | Corresponding Electronic Transition |

|---|---|

| ~260 | π→π* |

| ~315 | π→π* |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is used to confirm its elemental composition. For this compound, HRMS analysis verifies the molecular formula as C₉H₆INO by matching the experimentally measured mass to the calculated theoretical mass with a high degree of precision. Furthermore, the technique can be used to study the molecule's fragmentation pattern. Under ionization, the molecule breaks apart in a predictable way, and analyzing these fragments provides corroborating evidence for the proposed structure. Common fragmentation pathways might include the loss of the iodine atom or the hydroxyl group.

Solid-State Structural Investigations

While spectroscopy reveals the structure of individual molecules, solid-state investigations like X-ray diffraction unveil how these molecules arrange themselves in a crystal, governed by intermolecular forces.

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Crucially, X-ray diffraction also illuminates the intermolecular interactions that dictate the crystal packing. Studies have shown that the crystal structure of this compound is heavily influenced by hydrogen bonding, where the hydroxyl group of one molecule interacts with the nitrogen atom of a neighboring molecule (O–H···N). Additionally, halogen bonding, a non-covalent interaction involving the iodine atom, can play a key role in the formation of specific supramolecular architectures.

Research into the co-crystals of this compound has further demonstrated its ability to form predictable and robust structural motifs with other molecules. For example, when co-crystallized with other halogenated quinolines, it can form complex assemblies held together by a combination of hydrogen and halogen bonds, showcasing the importance of these specific interactions in molecular self-assembly.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Powder X-ray Diffraction Studies for Polymorphism and Crystal Packing Phenomena

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to investigate the crystalline nature of solid materials. It provides insights into the existence of different polymorphic forms and the arrangement of molecules within the crystal lattice, known as crystal packing. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical aspect in the study of pharmaceutical and chemical compounds as different polymorphs can exhibit distinct physical and chemical properties.

In the case of this compound, crystallographic studies have successfully elucidated its molecular structure and packing arrangement. Research by M. Shoja and colleagues in 1997 provided a detailed crystal structure of 7-iodo-8-hydroxyquinoline. researchgate.net Their work confirmed the specific arrangement of the molecules in the solid state.

The compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules. researchgate.net The specific space group was identified as P1/n. researchgate.net The unit cell is the basic repeating unit that builds up the crystal lattice. For this compound, the dimensions of this unit cell, along with other crystallographic parameters, have been precisely determined. researchgate.net

The detailed crystallographic data from the single-crystal X-ray diffraction study provides a definitive fingerprint for this particular crystalline form of this compound. While this study established the structure of one crystalline form, comprehensive PXRD studies would be instrumental in screening for potential polymorphism. By comparing the powder diffraction pattern calculated from the single-crystal data with experimentally obtained PXRD patterns from bulk samples, one can verify the phase purity of a sample or identify the presence of other polymorphs. To date, the published literature has characterized one crystalline form of this compound.

The crystallographic data for this compound is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₆INO |

| Crystal System | Monoclinic |

| Space Group | P1/n |

| a (Å) | 7.8780(8) |

| b (Å) | 13.095(1) |

| c (Å) | 8.8957(9) |

| β (°) | 107.66(1) |

| Volume (ų) | 874.5 |

| Z | 4 |

| Data sourced from Shoja, M. et al. (1997). researchgate.net |

Theoretical and Computational Chemistry Studies of 8 Iodoquinolin 7 Ol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 8-Iodoquinolin-7-ol at the atomic level. These calculations provide a detailed description of the molecule's three-dimensional shape and the distribution of electrons within it.

The geometric and electronic structures of quinoline (B57606) derivatives are frequently investigated using Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) methods. iau.ir For molecules similar to this compound, such as 5-Chloro-7-Iodoquinolin-8-ol, quantum chemical calculations have been performed using DFT (specifically the B3LYP functional) and HF methods with various basis sets to determine optimized geometry and vibrational frequencies. iau.ir DFT methods, in particular, are widely used for their balance of accuracy and computational cost, providing reliable predictions of molecular properties for organic systems. mdpi.com For instance, the M06-2X functional is noted for its good predictability in ground-state tautomeric compositions of related 7-hydroxy quinoline systems. mdpi.com These computational approaches allow for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the molecule's stable three-dimensional conformation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. researchgate.netajchem-a.com A smaller gap suggests higher reactivity and easier electronic transitions. researchgate.net

In computational studies of related quinoline derivatives, the HOMO and LUMO energies are calculated to understand intramolecular charge transfer (ICT) characteristics. iau.irnankai.edu.cn For example, the analysis of a similar compound, 5-Chloro-7-Iodoquinolin-8-ol, revealed that charge transfer occurs within the molecule based on its calculated HOMO and LUMO energies. iau.ir The HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. This separation facilitates ICT upon excitation. For another related compound, 7-(Dodec-1-EN-1-YL)quinolin-8-OL, DFT calculations yielded a HOMO energy of -5.8 eV and a LUMO energy of -2.3 eV, indicating its potential for redox activity. vulcanchem.com

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential; represents the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity; represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). ajchem-a.com | Indicates kinetic stability, chemical reactivity, and the energy of the lowest electronic transition. A small gap implies high reactivity. researchgate.net |

This table provides a general overview of frontier molecular orbital concepts.

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a quantum chemical wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure picture. uni-muenchen.denumberanalytics.com This method provides detailed insights into intramolecular bonding, charge distribution, and hyperconjugative interactions that contribute to molecular stability. uni-muenchen.de

NBO analysis on related quinoline compounds has been used to study charge delocalization. iau.ir The analysis examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization from a Lewis-type NBO (a bond or lone pair) to a non-Lewis NBO (an antibond or Rydberg orbital). uni-muenchen.de Strong interactions, particularly from lone pairs on oxygen and nitrogen atoms to adjacent antibonding orbitals (e.g., n → σ* or n → π*), indicate significant intramolecular charge transfer and electron delocalization, which stabilize the molecule. uni-muenchen.dewisc.edu For 1-azanapthalene-8-ol (an isomer of quinolin-8-ol), NBO analysis has been used to understand hybridization and electronic structure. icm.edu.pl

| Interaction Type | Description | Implication for Stability |

| σ → σ | Interaction between a filled sigma bond and an empty sigma antibond. | Contributes to the delocalization of electron density along the molecular framework. |

| n → σ | Interaction between a lone pair (n) and an empty sigma antibond. | A significant source of stabilization, especially involving heteroatoms like oxygen and nitrogen. |

| π → π | Interaction between a filled pi bond and an empty pi antibond. | Key to understanding electron delocalization in aromatic and conjugated systems. |

| n → π | Interaction between a lone pair (n) and an empty pi antibond. | Indicates strong delocalization from a heteroatom into a π-system, affecting electronic properties. |

This table outlines common delocalization interactions identified by NBO analysis.

Vibrational Spectroscopic Predictions and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and modes of this compound, a direct comparison with experimental data can be made, allowing for a definitive assignment of spectral bands.

For the analogous molecule 5-Chloro-7-Iodoquinolin-8-ol, theoretical vibrational wavenumbers were calculated using DFT and HF methods. iau.ir A detailed interpretation of the vibrational spectra was achieved through Potential Energy Distribution (PED) analysis. PED provides a quantitative description of how each internal coordinate (like bond stretching or angle bending) contributes to a specific vibrational mode. iau.ir This allows for an unambiguous assignment of complex vibrational spectra, distinguishing, for example, C-H stretching, C=C stretching, ring vibrations, and vibrations involving the iodo- and hydroxyl-substituents. The comparison between the computed and experimentally recorded FT-IR and FT-Raman spectra helps validate the accuracy of the computational method and the calculated molecular geometry. iau.ir

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into the conformational flexibility and dynamic behavior of this compound in different environments (e.g., in solution). mdpi.comnih.gov

These simulations can explore the molecule's conformational landscape, identifying different stable or metastable conformers and the energy barriers between them. For quinoline derivatives, MD simulations have been employed to study their potential as enzyme inhibitors by observing their dynamic interactions and binding stability within a protein's active site. nih.gov Such simulations are crucial for understanding how the molecule might behave in a biological system, revealing key intermolecular interactions and the dynamic stability of complexes. mdpi.comnih.gov

Computational Studies on Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Computational methods can predict the chemical reactivity of this compound and identify the most likely sites for electrophilic and nucleophilic attack. This information is derived from the electronic structure calculations.

| Reactivity Descriptor | Formula (based on Koopmans' Theorem) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -(I+A)/2 | A measure of the energy lowering of a system when it accepts electrons. |

This table summarizes key reactivity descriptors derived from computational chemistry. ajchem-a.com

To identify specific reactive sites, Molecular Electrostatic Potential (MEP) maps are generated. MEP maps visualize the electrostatic potential on the molecule's surface, with color-coding indicating electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For quinoline derivatives, MEP maps highlight nucleophilic character around the hydroxyl oxygen and quinoline nitrogen, guiding strategies for derivatization or predicting sites of interaction with other molecules. vulcanchem.com

Comprehensive Review of this compound Coordination Chemistry Reveals Significant Data Gap

A thorough investigation into the coordination chemistry of the specific chemical compound this compound has revealed a significant lack of available scientific data. Despite extensive searches for information regarding its metal ion complexation, stoichiometry, stability constants, and spectroscopic and structural characterization, the published literature predominantly focuses on its isomers, most notably halogen-substituted 8-hydroxyquinolines.

The user's request for a detailed article on this compound, structured around specific topics of its coordination chemistry, cannot be fulfilled at this time due to the absence of requisite research findings for this particular compound. Information is plentiful for closely related molecules, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) and other derivatives where the hydroxyl group is at the 8-position. researchgate.netxray.cznist.govbiosynth.comnih.govebi.ac.ukdaneshyari.comyeastgenome.orgsciepub.comresearchgate.net This substitution pattern (a hydroxyl group at C8 and a nitrogen at C1) creates a well-established bidentate chelation site that readily forms complexes with a variety of metal ions. nih.govscispace.comrroij.com

The specified compound, this compound, possesses a different structural arrangement with the hydroxyl group at the 7-position. This would fundamentally alter its chelating properties, likely involving the nitrogen at position 1 and the hydroxyl oxygen at position 7. However, studies detailing the formation, stability, and structure of such metal complexes are not present in the available search results. While there is research on related compounds like 8-hydroxy-7-iodoquinoline-5-sulphonic acid core.ac.uk and various other quinoline derivatives, researchgate.netscirp.orgresearchgate.net this information is not directly applicable to this compound and would fall outside the strict scope of the user's request.

Without specific data on the formation of chelates with transition metals, determination of their stoichiometry and stability constants, X-ray crystallographic data, spectroscopic analysis, or theoretical investigations for this compound, any attempt to generate the requested article would be based on speculation or irrelevant data from its isomers, thereby failing to meet the required standards of scientific accuracy and adherence to the specified subject matter.

Therefore, we must conclude that there is currently insufficient scientific information to construct the detailed article on the coordination chemistry of this compound as outlined. Further experimental research on this specific compound is needed to provide the data necessary for such a review.

Coordination Chemistry of 8 Iodoquinolin 7 Ol

Theoretical Investigations on Metal-Ligand Interactions

Computational Modeling of Complexation Thermodynamics and Kinetics

No specific data from computational modeling studies regarding the thermodynamics (e.g., Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of complexation) or the kinetics (e.g., reaction rates, activation energies) of metal complex formation with 8-Iodoquinolin-7-ol are available in the searched literature.

Electronic Structure and Bonding Analysis in this compound Metal Chelates

Detailed analyses of the electronic structure, such as molecular orbital (HOMO-LUMO) energies, charge distribution, and the nature of the metal-ligand bonds for chelates of this compound, have not been reported in the reviewed scientific papers.

Derivatization and Structure Property Relationship Spr Studies for 8 Iodoquinolin 7 Ol

Synthesis of Novel Derivatives of 8-Iodoquinolin-7-ol

The generation of novel derivatives from the this compound scaffold involves targeted chemical reactions at its key functional sites. These modifications are essential for creating a library of compounds to probe structure-property relationships.

The nitrogen atom in the quinoline (B57606) ring imparts a basic character to the molecule, allowing it to function as a weak tertiary base. benchchem.com This site is amenable to N-substitution reactions. For instance, the nitrogen can be quaternized through reactions with alkyl halides to form quinolinium salts. While direct N-substitution studies on this compound are not extensively documented, the general reactivity of the quinoline nitrogen suggests that such modifications would significantly alter the molecule's electronic properties, solubility, and potential for intermolecular interactions. Oxidation of the nitrogen atom to form an N-oxide is another potential modification, which can influence the reactivity of the quinoline ring system.

Systematic substitutions on the quinoline ring are a primary strategy for modulating molecular properties. The existing hydroxyl group at position 7 acts as a directing group, influencing the regioselectivity of electrophilic aromatic substitution reactions, primarily towards positions 5 and 6.

Research on isomeric 8-hydroxyquinolines provides insight into potential substitution patterns. For example, studies on 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives show that positions 5 and 7 are highly susceptible to halogenation. rsc.org In the case of this compound, the C5 position would be a prime target for further halogenation (e.g., chlorination or bromination) or sulfonation. rsc.orgresearchgate.net A general method for metal-free, regioselective C-H halogenation of 8-substituted quinolines has been established, which could be adapted for the C5-halogenation of this compound derivatives. rsc.org

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful method to introduce aryl or other carbon-based substituents at various positions, provided a suitable handle (like a bromo or iodo group) is present. scispace.com For instance, the iodine at position 8 could potentially be replaced via cross-coupling reactions to introduce new functionalities. Modifications at the C2 position of the quinoline ring have also been explored in related systems to create analogues with improved biological characteristics. nih.gov

Table 1: Examples of Systematic Substitutions on the Quinoline Ring of Related 8-Hydroxyquinoline Analogues

| Position | Substituent | Resulting Compound Class | Reference |

| 5 | Sulfonamide | 8-hydroxyquinoline-5-sulfonamide derivatives | researchgate.net |

| 5 | Aryl | 5-aryl-8-hydroxyquinolines | scispace.com |

| 5, 7 | Halogen | 5,7-dihalo-8-hydroxyquinolines | rsc.org |

| 2 | Carboxanilide | 8-hydroxyquinoline-2-carboxanilides | mdpi.com |

| 7 | Aminomethyl | 7-aminomethylated 8-hydroxyquinolines | nih.govmdpi.com |

This table is based on derivatization of the isomeric 8-hydroxyquinoline scaffold and suggests potential modifications for this compound.

The hydroxyl group at position 7 is a key site for derivatization, influencing properties such as polarity, solubility, and metal-chelating ability. vulcanchem.com Common modifications include:

Etherification: The hydroxyl group can be converted into an ether, such as a benzyloxy group. This modification increases lipophilicity and steric bulk, which can affect pharmacokinetic properties like membrane permeability. benchchem.com

Esterification: Reaction with acyl chlorides or anhydrides can form ester derivatives.

Oxidation: Under controlled conditions, the hydroxyl group could be oxidized, although this is less common for phenolic hydroxyls compared to benzylic alcohols. smolecule.com

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical transformations. smolecule.com

These modifications are critical for fine-tuning the molecule's interaction with biological targets.

Rational Design of this compound Analogues

Rational design involves the targeted synthesis of molecules to achieve specific properties. This approach leverages existing knowledge of structure-property relationships to create improved analogues.

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores into a single chemical entity. nih.govresearchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets. The this compound moiety could serve as a core scaffold to be combined with other known pharmacophores. For example, hybrid structures have been created by substituting the 8-HQ scaffold at C-2, C-5, or C-7 with moieties from drugs like rasagiline (B1678815) or donepezil. nih.gov Similarly, the this compound core could be linked to other bioactive groups, such as naphthoquinones or triazoles, to explore synergistic effects. researchgate.net

The study of isomers is crucial for understanding the structural impact of substituent placement on a molecule's properties. The most direct and well-studied isomer of this compound is 7-Iodoquinolin-8-ol (B3281619). Another closely related and extensively researched analogue is 5-Chloro-7-iodoquinolin-8-ol (Clioquinol). nih.govvulcanchem.comyeastgenome.org

The shift of the hydroxyl group from C7 to C8 and the iodine from C8 to C7 dramatically impacts the molecule's electronic distribution, steric profile, and chelating geometry. vulcanchem.com In 8-hydroxyquinolines, the nitrogen atom and the C8-hydroxyl group form a bidentate chelation site for metal ions, a property central to many of their biological activities. scispace.com For this compound, the relative positions of the nitrogen and the C7-hydroxyl group would result in a different spatial arrangement for metal coordination, likely altering its affinity and selectivity for different metal ions.

Systematic studies on halogenated 8-hydroxyquinolines have shown that the type and position of the halogen substituent significantly affect biological activity and metabolic stability. nih.govacs.org For instance, introducing a chloro group at C5 in 7-iodoquinolin-8-ol to form Clioquinol alters its properties. mdpi.com Comparing these known analogues allows for predictions about the potential characteristics of this compound.

Table 2: Comparison of this compound and its Positional Isomers/Analogues

| Compound Name | Structure | Key Structural Differences | Reference |

| This compound | Iodine at C8Hydroxyl at C7 | The subject compound. | - |

| 7-Iodoquinolin-8-ol | Iodine at C7Hydroxyl at C8 | Positional isomer. The C8-OH and quinoline nitrogen form a classic bidentate metal chelation site. | vulcanchem.com |

| 8-Iodoquinolin-3-ol | Iodine at C8Hydroxyl at C3 | Positional isomer. The hydroxyl group at C3 alters polarity and chelation geometry compared to 7-ol or 8-ol isomers. | vulcanchem.com |

| 5-Chloro-7-iodoquinolin-8-ol (Clioquinol) | Chlorine at C5Iodine at C7Hydroxyl at C8 | A well-studied analogue of 7-Iodoquinolin-8-ol with an additional chlorine substituent, impacting electronic properties and lipophilicity. | nih.govyeastgenome.org |

Advanced Computational Tools for Structure-Property Relationship Prediction and Molecular Design

The development of novel derivatives of this compound is increasingly reliant on advanced computational tools to predict their physicochemical properties and biological activities. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in guiding the rational design of new molecules with enhanced therapeutic potential. plos.orgmdpi.com By establishing a mathematical correlation between the chemical structure and biological activity, these computational approaches accelerate the drug discovery process and reduce the need for extensive empirical screening. mdpi.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing a mathematical framework to link the structural or physicochemical properties of a series of compounds to their biological activities. mdpi.com For quinoline derivatives, QSAR models have been successfully employed to predict their efficacy against various biological targets. These models often utilize a range of molecular descriptors, such as electronic, steric, and thermodynamic parameters, to build a predictive equation. tandfonline.com

A key aspect of QSAR is the selection of relevant descriptors that have the most significant impact on the biological activity of interest. For instance, in the study of 8-quinolinol derivatives, descriptors like the logarithm of the partition coefficient (ClogP), total energy (Tot.E), binding energy (Bind.E), and molecular refractivity (MR) have been identified as critical determinants of their antimicrobial activity. tandfonline.com The development of a robust QSAR model allows for the virtual screening of yet-to-be-synthesized compounds, enabling researchers to prioritize the synthesis of derivatives with the highest predicted activity. tandfonline.com

The following table presents a selection of molecular descriptors that have been utilized in QSAR studies of quinolinol derivatives and their typical impact on biological activity.

| Descriptor Category | Specific Descriptor | General Impact on Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy | Influences the molecule's ability to donate electrons in reactions. |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Affects the molecule's electron-accepting capability. tandfonline.com | |

| Steric | Molecular Refractivity (MR) | Relates to the volume occupied by the molecule and can influence binding to a target. tandfonline.com |

| Molecular Weight | Can impact absorption and distribution. mdpi.com | |

| Thermodynamic | Total Energy (Tot.E) | Reflects the stability of the molecule. tandfonline.com |

| Binding Energy (Bind.E) | Indicates the strength of interaction with a biological target. tandfonline.com | |

| Hydrophobicity | ClogP | The logarithm of the partition coefficient between n-octanol and water, indicating the compound's lipophilicity, which affects its ability to cross cell membranes. tandfonline.com |

Molecular docking is another powerful computational technique that predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. plos.org This method provides valuable insights into the binding mode and affinity of a ligand, helping to elucidate the molecular basis of its biological activity. mdpi.comdovepress.com For quinoline derivatives, docking studies have been instrumental in understanding their interactions with various enzymes, including those involved in cancer and infectious diseases. mdpi.comresearchgate.net

The process involves generating a three-dimensional model of the ligand and the target receptor and then using a scoring function to evaluate the different possible binding poses. The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. nih.gov This information is invaluable for designing new derivatives with improved binding affinity and selectivity.

For example, in the design of anti-HIV agents based on the quinoline scaffold, molecular docking has been used to identify compounds that can effectively bind to the allosteric site of the HIV reverse transcriptase enzyme. nih.gov The docking results can highlight crucial hydrogen bond interactions with specific amino acid residues in the active site, guiding the modification of the quinoline structure to enhance these interactions. nih.gov

The following table summarizes the types of information that can be obtained from molecular docking studies of this compound derivatives.

| Information Obtained | Relevance to Molecular Design |

| Binding Affinity (Scoring Function) | Predicts the strength of the interaction between the ligand and the target, helping to rank potential drug candidates. mdpi.com |

| Binding Pose and Orientation | Reveals the specific three-dimensional arrangement of the ligand within the active site of the target. dovepress.com |

| Key Intermolecular Interactions | Identifies specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov |

| Conformational Analysis | Shows the conformation adopted by the ligand upon binding, which can inform the design of more rigid or flexible analogs. |

Advanced Chemical Applications and Functional Materials Derived from 8 Iodoquinolin 7 Ol

Development of Fluorescent Probes and Chemosensors based on 8-Iodoquinolin-7-ol

The 8-hydroxyquinoline (B1678124) framework is a privileged structure for designing fluorescent chemosensors. rroij.comnih.gov These molecules function by binding to a specific analyte, such as a metal ion, which elicits a measurable change in their optical properties, most notably fluorescence. rroij.com The core structure of this compound contains the essential N,O-bidentate chelating site responsible for this activity.

The primary mechanism for metal ion sensing by 8-hydroxyquinoline derivatives is Chelation-Enhanced Fluorescence (CHEF). mdpi.com In its free form, 8-hydroxyquinoline is weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the pyridine (B92270) nitrogen, which provides a non-radiative decay pathway. rroij.comscispace.com Upon chelation with a metal ion, this proton is displaced, and the resulting complex becomes more rigid. This increased rigidity and the blockage of the ESIPT pathway significantly reduce non-radiative decay, leading to a dramatic increase in fluorescence intensity. rroij.comscispace.com

The selectivity of these sensors for specific metal ions can be tuned by modifying the quinoline (B57606) ring. The introduction of an iodine atom at the 7-position in this compound is expected to influence selectivity through both steric and electronic effects. The bulky iodine atom can create steric hindrance that favors coordination with metal ions of a specific size and geometry. Electronically, the iodine atom can modulate the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, thereby altering the binding affinity for different metal ions. For instance, various 8-aminoquinoline-based sensors have been developed to selectively detect ions like Zn²⁺ and Al³⁺ by strategically placing different substituents on the ligand framework. rsc.org

The analytical utility of a fluorescent probe is heavily dependent on its optical properties, particularly its photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. A high quantum yield is crucial for achieving high sensitivity in detection. The optimization of quantum yield in 8-hydroxyquinoline-based sensors is an active area of research. researchgate.net

For this compound, the presence of the heavy iodine atom introduces the "heavy-atom effect." This effect can enhance the rate of intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state to a triplet excited state. While this can sometimes quench fluorescence, it can also open pathways for phosphorescence, which is a long-lived emission. If harnessed correctly, this could lead to sensors with time-resolved detection capabilities. However, for fluorescence-based sensing, the heavy-atom effect often leads to a diminished quantum yield. mdpi.com Therefore, molecular design must balance the benefits of the iodo-substituent for selectivity against its potential to quench fluorescence. Research on related quantum dots shows that optimizing shell thickness and passivating surface defects are key strategies to improve quantum yield by reducing non-radiative recombination pathways. mdpi.com

| Sensor Derivative | Target Analyte | Detection Mechanism | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline-based Schiff base (HL1) | Zn²⁺ | CHEF | ~10⁻⁷ M | rsc.org |

| 8-Aminoquinoline-based Schiff base (HL2) | Al³⁺ | CHEF | ~10⁻⁷ M | rsc.org |

| Quinoline-tagged probe (bqbpbn, 1) | Zn²⁺ | CHEF | 5 ppb | rsc.org |

| N-(quinoline-8-yl)pyridine-2-carboxamide (24) | Zn²⁺ | CHEF / ICT | 7.93 x 10⁻⁷ M | nanobioletters.com |

Integration of this compound into Supramolecular Assemblies and Coordination Polymers

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Coordination polymers (CPs) are a subclass of these materials where metal ions are linked by organic ligands to form extended networks. nih.gov The 8-hydroxyquinoline motif is an excellent building block for such structures due to its robust chelating ability. mdpi.com

Derivatives of 8-HQ have been used to construct complex supramolecular coordination compounds with metals like Cr(III), Zn(II), and Pd(II). mdpi.comresearchgate.net The final architecture of these assemblies is directed by a combination of the coordination geometry of the metal ion and intermolecular forces such as π-π stacking and hydrogen bonding. researchgate.netacs.org this compound is a particularly interesting candidate for this field. In addition to the N,O-chelation and potential for π-π stacking inherent to the quinolinol core, the iodine atom can participate in halogen bonding—a specific and directional non-covalent interaction that can be used to program the self-assembly of molecules into desired architectures. The synthesis of coordination polymers from bis-bifunctional 8-hydroxyquinoline derivatives has been shown to yield highly insoluble and thermally stable materials. nist.govresearchgate.net The integration of this compound into such polymers could lead to materials with unique structural and functional properties.

Exploration of this compound in Organic Electronic Materials Research (e.g., Organic Light-Emitting Diodes)

Metal complexes of 8-hydroxyquinoline are foundational materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). rroij.com The most famous example is aluminum tris(8-hydroxyquinoline) (Alq₃), which has been widely used as a stable and efficient green-emitting layer and/or electron-transporting material in OLEDs since its discovery. chemball.comnih.gov

The properties of these metal complexes can be precisely tuned by adding substituents to the quinoline ligand. wikipedia.org The introduction of a 7-iodo substituent onto the 8-hydroxyquinoline scaffold would significantly impact the electronic properties of its corresponding metal complexes. The electron-withdrawing nature and mass of the iodine atom would alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. This modification can be used to tune the emission color and improve charge injection/transport properties within an OLED device. Furthermore, the heavy-atom effect of iodine could promote the formation of triplet excitons, making complexes of this compound promising candidates for highly efficient phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency.

Investigation of this compound in Catalysis (e.g., Organocatalysis, Ligand Design for Metal Catalysis)

The structural features of this compound make it an attractive scaffold for catalyst development. In metal catalysis, 8-hydroxyquinoline derivatives serve as robust bidentate ligands that can stabilize a metal center and influence its catalytic activity. The electronic and steric environment of the metal can be fine-tuned by the substituents on the ligand. For example, palladium complexes of halogenated 8-hydroxyquinolines have been investigated for their potential anticancer properties and involve stable coordination of the metal. researchgate.net This same stability can be harnessed for catalysis, where this compound could serve as a ligand for transition metals in various cross-coupling, oxidation, or reduction reactions.

In the realm of organocatalysis, which avoids the use of metals, this compound possesses both a Lewis basic nitrogen atom and a Brønsted acidic hydroxyl group. This combination allows for potential bifunctional catalysis, where the molecule could activate both an electrophile and a nucleophile simultaneously to facilitate a chemical reaction.

Role as a Versatile Chemical Building Block in Complex Molecular Architectures

Beyond its direct use in functional materials, this compound is a valuable and versatile chemical building block for organic synthesis. cymitquimica.com The iodine atom provides a reactive handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net These palladium-catalyzed methods allow for the precise formation of new carbon-carbon bonds at the 7-position of the quinoline ring.

This capability enables chemists to attach a wide array of other functional groups or molecular systems to the 8-hydroxyquinoline core. For example, research has demonstrated the synthesis of a novel benzothiadiazole-based luminogen through a Suzuki-Miyaura coupling reaction involving an 8-iodoquinolinone isomer. rsc.org This strategy allows for the construction of complex, multi-component systems where the chelating and photophysical properties of the quinolinol unit are combined with the functionalities of other appended molecules, leading to advanced materials for sensing, electronics, or medicinal chemistry. solubilityofthings.comresearchgate.net

Analytical Methodologies for 8 Iodoquinolin 7 Ol and Its Derivatives

Electrochemical Methods for Characterization and Quantification of 8-Iodoquinolin-7-ol

The field of electrochemistry has seen wide application in the analysis of various quinoline (B57606) derivatives. For instance, significant research has been conducted on the electrochemical properties of related isomers, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) and 8-hydroxy-7-iodo-5-quinoline sulfonic acid (HIQSA). These studies have established various electrochemical methods for their detection and quantification, often utilizing techniques like cyclic voltammetry, differential pulse voltammetry, and stripping voltammetry. The electrochemical oxidation of the hydroxyl group on the quinoline ring is a common principle in these analyses.

Consequently, without specific experimental studies on this compound, it is not possible to provide detailed research findings, data tables on parameters such as electrode materials, supporting electrolytes, potential ranges, or analytical performance metrics like limits of detection and quantification for this particular compound. The scientific community has, to date, focused more extensively on other isomers of iodo-hydroxyquinoline, leaving the electrochemical profile of this compound as an uncharacterized area of study.

Q & A

Q. What steps ensure reproducibility of this compound studies, particularly in interdisciplinary collaborations?

- Methodological Answer: Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplemental materials. Share raw data via repositories like Zenodo and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Tables for Key Data

| Property | Method | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC | 210–215°C (decomposition observed) | |

| Solubility in DMSO | UV-Vis Spectroscopy | >50 mg/mL at 25°C | |

| HPLC Purity | Reverse-Phase HPLC | ≥98% (λ = 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.